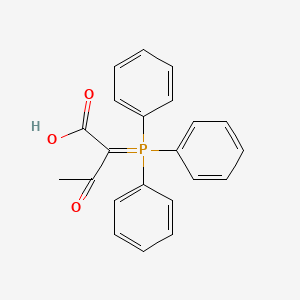
3-Oxo-2-(triphenyl-lambda~5~-phosphanylidene)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2-(triphenylphosphoranylidene)butanoic acid is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis due to its ability to form stable intermediates and participate in various chemical reactions. The compound features a triphenylphosphoranylidene group, which is a key functional group in many organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound. One common method is the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound to form the phosphoranylidene intermediate. This intermediate can then be further reacted to form the desired product .
Industrial Production Methods
Industrial production of 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid often involves large-scale Wittig reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like dichloromethane or tetrahydrofuran and may require the presence of a base such as sodium hydride to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-(triphenylphosphoranylidene)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triphenylphosphoranylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from reactions involving 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
3-Oxo-2-(triphenylphosphoranylidene)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form various intermediates and final products.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid involves its ability to form stable intermediates through the Wittig reaction. The triphenylphosphoranylidene group acts as a nucleophile, attacking electrophilic carbonyl compounds to form new carbon-carbon bonds. This reactivity makes it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate: Similar in structure but with an ethyl ester group.
Butanoic acid, 4-(4-fluorophenoxy)-3-oxo-2-(triphenylphosphoranylidene): Contains a fluorophenoxy group instead of a simple hydrogen.
Uniqueness
3-Oxo-2-(triphenylphosphoranylidene)butanoic acid is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and its versatility in organic synthesis make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
184000-45-1 |
|---|---|
Molecular Formula |
C22H19O3P |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-oxo-2-(triphenyl-λ5-phosphanylidene)butanoic acid |
InChI |
InChI=1S/C22H19O3P/c1-17(23)21(22(24)25)26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3,(H,24,25) |
InChI Key |
IDODDNKAYOEFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12921468.png)

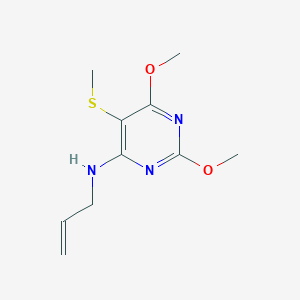
![5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12921494.png)
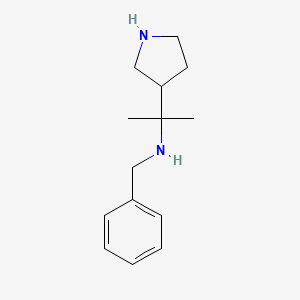
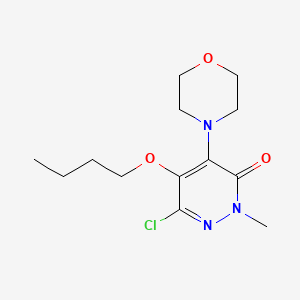

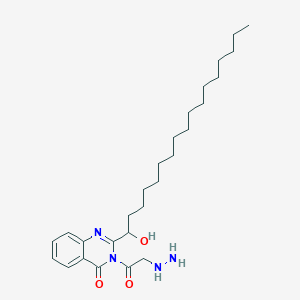

![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
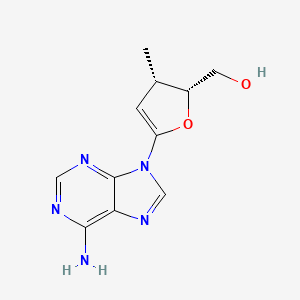
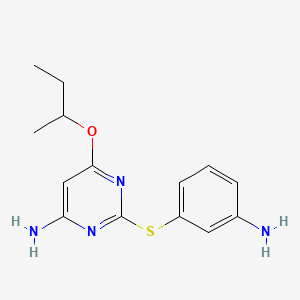
![N-(Cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12921569.png)
